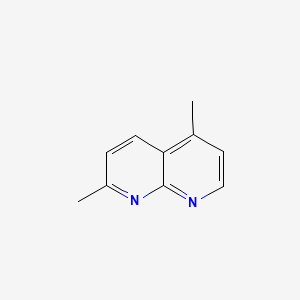

1,8-Naphthyridine, 2,5-dimethyl-

説明

1,8-Naphthyridine is a bicyclic heteroaromatic compound comprising two fused pyridine rings with nitrogen atoms at positions 1 and 6. Its derivatives are extensively studied due to their pharmacological and chemical versatility. Among these, 2,5-dimethyl-1,8-naphthyridine features methyl substituents at positions 2 and 5, which influence its electronic properties, solubility, and biological interactions.

1,8-Naphthyridines are distinguished among six naphthyridine isomers (1,5; 1,6; 1,7; 1,8; 2,6; 2,7) for their broad-spectrum biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

特性

IUPAC Name |

2,5-dimethyl-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-6-11-10-9(7)4-3-8(2)12-10/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRPBOXEDMQPPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=NC2=NC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344030 | |

| Record name | 1,8-Naphthyridine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14759-23-0 | |

| Record name | 2,5-Dimethyl-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14759-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Naphthyridine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,8-Naphthyridine, 2,5-dimethyl- can be synthesized through several methods:

Friedländer Synthesis: This method involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds under acidic or basic conditions.

Metal-Catalyzed Synthesis: Transition metal catalysts, such as palladium or iridium, can facilitate the formation of 1,8-naphthyridine derivatives through coupling reactions.

Industrial Production Methods

Industrial production of 1,8-naphthyridine, 2,5-dimethyl- typically involves scalable versions of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance efficiency and sustainability.

化学反応の分析

1,8-Naphthyridine, 2,5-dimethyl- undergoes various chemical reactions, including:

科学的研究の応用

1,8-Naphthyridine, 2,5-dimethyl- has several applications in scientific research:

Medicinal Chemistry: It serves as a core structure in the development of antimicrobial, anticancer, and anti-inflammatory agents.

Materials Science: The compound is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.

Chemical Biology: It acts as a ligand in coordination chemistry and is involved in the design of molecular probes and self-assembly systems.

作用機序

The biological activity of 1,8-naphthyridine, 2,5-dimethyl- is often attributed to its ability to interact with nucleic acids and proteins. It can intercalate into DNA, inhibiting topoisomerase enzymes, which are crucial for DNA replication and transcription . This interaction disrupts the normal function of the enzyme, leading to cell cycle arrest and apoptosis in cancer cells.

類似化合物との比較

Antimicrobial Activity

- 2,5-Dimethyl-1,8-naphthyridine: Limited direct data, but methylated analogs like 2,7-dimethyl derivatives show synergistic effects with fluoroquinolones by inhibiting NorA/MepA efflux pumps .

- 1,8-Naphthyridine-3-carbonitrile : Exhibits potent anti-tubercular activity (MIC: 0.25 mg mL⁻¹) by targeting mycobacterial enzymes .

- Unsubstituted 1,8-naphthyridine : Weak standalone antibacterial activity (MIC ≥1.024 µg/mL) but enhances antibiotic efficacy via efflux pump inhibition .

Anticancer Activity

- 3u (1,3-diazaheterocycle-fused derivative): Induces necroptosis/apoptosis in melanoma cells (IC₅₀: <10 µM) .

Pharmacokinetic Properties

Methyl groups generally improve metabolic stability and bioavailability. For example:

Q & A

Q. What are the standard synthetic routes for 2,5-dimethyl-1,8-naphthyridine derivatives, and how do reaction conditions influence yield and purity?

The synthesis typically involves multicomponent reactions or nucleophilic substitutions. For example, a modified Friedländer reaction using substituted aromatic aldehydes and aminopyridines yields 80% under optimized conditions . Microwave-assisted methods reduce reaction times (e.g., 16 hours for indolo-naphthyridines) , while ionic liquid catalysis improves regioselectivity . Ethyllithium-mediated alkylation at -78°C followed by oxidation with KMnO₄ achieves 91% yield for ethyl-substituted derivatives . Key factors include solvent polarity (e.g., THF for lithiation), temperature control, and post-synthetic purification via silica filtration or recrystallization .

Q. How is the structural characterization of 2,5-dimethyl-1,8-naphthyridine performed using spectroscopic methods?

1H/13C NMR identifies substituent positions (e.g., δ 8.05 ppm for naphthyridine protons and δ 167.66 ppm for carbonyl carbons) . IR spectroscopy confirms functional groups (e.g., 1601 cm⁻¹ for C=N stretching) . X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as seen in benzo-fused derivatives . HRMS validates molecular weight (e.g., m/z 187.1235 for C₁₂H₁₅N₂⁺) . Purity is assessed via HPLC (>98%) and melting point analysis (101.8–103.2°C) .

Q. What biological targets are commonly associated with 2,5-dimethyl-1,8-naphthyridine derivatives in anticancer research?

These derivatives intercalate DNA (e.g., voreloxin analogs), altering DNA conformation to inhibit replication . They also target topoisomerases, induce apoptosis (e.g., caspase-3 activation in MCF7 cells), and disrupt cell cycle progression (G2/M arrest) . Substituents at C3/C7 (e.g., methyl or phenyl groups) enhance cytotoxicity, with IC₅₀ values as low as 1.47 μM in breast cancer models .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data among structurally similar 1,8-naphthyridine derivatives?

Systematic structure-activity relationship (SAR) studies compare substituent effects (e.g., electron-withdrawing groups at C3 improve antimicrobial activity ). Comparative assays under standardized conditions (e.g., MTT protocols ) minimize variability. Molecular docking identifies binding modes; for example, pyrazole-substituted derivatives show stronger DNA groove binding than pyrimidine analogs . Conflicting cytotoxicity data (e.g., IC₅₀ ranges from 1.47–7.88 μM) are clarified by testing metabolite stability and off-target effects .

Q. How can in silico methods optimize the design of 2,5-dimethyl-1,8-naphthyridine derivatives with improved pharmacokinetic profiles?

Bioavailability radar graphs evaluate drug-likeness parameters (e.g., lipophilicity, polarity) . ADMET prediction tools assess metabolic stability (e.g., cytochrome P450 interactions) and toxicity (Ames test proxies) . Molecular dynamics simulations predict solubility and membrane permeability, guiding substituent selection (e.g., cyclopentyloxy groups enhance blood-brain barrier penetration ).

Q. What experimental considerations are critical when developing corrosion inhibitors based on 1,8-naphthyridine derivatives?

Ionic liquid synthesis (e.g., [1,8-Nap][CETSA]) requires optimizing reaction media (e.g., imidazolium salts) and temperature (60–80°C) . Electrochemical impedance spectroscopy (EIS) quantifies corrosion resistance, while weight loss measurements validate inhibitor efficiency (>90% in acidic media) . Surface analysis via SEM/EDS confirms inhibitor adsorption on metal substrates .

Q. How does substituent positioning affect the antimicrobial efficacy of 2,5-dimethyl-1,8-naphthyridine derivatives?

C7 morpholine or piperidine groups enhance anti-tubercular activity (MIC <1 μg/mL against Mycobacterium tuberculosis) . Electron-deficient substituents (e.g., nitro groups) at C3 improve Gram-positive bacterial inhibition by disrupting cell wall synthesis . Ultrasound-assisted synthesis reduces steric hindrance in bulky substituents, improving yield and activity .

Methodological Guidelines

- Synthetic Optimization : Prioritize microwave or ionic liquid methods for scalability .

- Bioactivity Validation : Use orthogonal assays (e.g., flow cytometry for apoptosis and comet assays for DNA damage) .

- Computational Integration : Combine docking with free-energy perturbation (FEP) to refine binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。